molecular formula C9H20Cl2N2O B1433245 2-Morpholin-4-yl-cyclopentylamine dihydrochloride CAS No. 1965309-85-6

2-Morpholin-4-yl-cyclopentylamine dihydrochloride

Cat. No.: B1433245
CAS No.: 1965309-85-6
M. Wt: 243.17 g/mol
InChI Key: RCHUVQPPPXTTOJ-UHFFFAOYSA-N
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Description

2-Morpholin-4-yl-cyclopentylamine dihydrochloride is a chemical compound with the molecular formula C9H20Cl2N2O and a molecular weight of 243.18 g/mol . It is commonly used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Morpholin-4-yl-cyclopentylamine dihydrochloride typically involves the reaction of cyclopentylamine with morpholine under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt. The process can be summarized as follows:

    Cyclopentylamine: is reacted with in a suitable solvent such as ethanol or methanol.

    Hydrochloric acid: is added to the reaction mixture to form the dihydrochloride salt.

  • The reaction mixture is stirred at room temperature for several hours.
  • The product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Morpholin-4-yl-cyclopentylamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentanone derivatives, while reduction may produce cyclopentylamine derivatives.

Scientific Research Applications

2-Morpholin-4-yl-cyclopentylamine dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Morpholin-4-yl-cyclopentylamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentylamine: A precursor in the synthesis of 2-Morpholin-4-yl-cyclopentylamine dihydrochloride.

    Morpholine: Another precursor used in the synthesis.

    Cyclopentanone: A related compound that can be formed through oxidation reactions.

Uniqueness

This compound is unique due to its combination of a cyclopentylamine moiety with a morpholine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

Biological Activity

2-Morpholin-4-yl-cyclopentylamine dihydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in the realm of metabolic regulation and therapeutic applications. This compound features a morpholine ring substituted at the 4-position with a cyclopentylamine moiety, which contributes to its unique properties.

  • Molecular Formula : C11_{11}H18_{18}Cl2_2N2_2
  • Molecular Weight : 243.17 g/mol
  • Appearance : White solid

The biological activity of this compound primarily involves its role as an inhibitor of fatty acid synthase (FASN). FASN is a crucial enzyme in lipid metabolism, and its inhibition can lead to significant therapeutic outcomes in conditions such as obesity, cancer, and metabolic disorders . The compound's structure suggests potential interactions with neuropeptides involved in appetite regulation, which may further enhance its biological profile.

Biological Activities

Research indicates that this compound exhibits several key biological activities:

  • Inhibition of Fatty Acid Synthase (FASN) :
    • In vitro studies have demonstrated that this compound effectively inhibits FASN activity, which is essential for fatty acid synthesis .
  • Potential Therapeutic Applications :
    • Obesity : By modulating lipid metabolism, the compound may aid in weight management.
    • Cancer : Its role in inhibiting FASN suggests potential applications in cancer therapy, given the enzyme's involvement in tumor growth and survival .
  • Neuroprotective Effects :
    • Compounds similar to this one have shown neuroprotective effects, indicating that it may also have applications in treating neurodegenerative diseases.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

Table 1: Summary of Biological Activities

Study ReferenceActivity AssessedFindings
FASN InhibitionDemonstrated significant inhibition of fatty acid synthesis
Therapeutic PotentialSuggested applications in obesity and cancer treatment
Neuroprotective EffectsIndicated potential for neuroprotection

Case Study: Inhibition of FASN

A notable case study investigated the effects of this compound on cellular lipid metabolism. The study utilized various cell lines to assess the compound's impact on FASN activity. Results showed a dose-dependent inhibition of fatty acid synthesis, leading to reduced lipid accumulation within cells. This finding supports the compound's potential as a therapeutic agent for metabolic disorders.

Synthetic Routes

The synthesis of this compound typically involves the reaction of cyclopentylamine with morpholine under controlled conditions. The following steps outline the synthetic process:

  • Reaction Setup :
    • Combine cyclopentylamine and morpholine in an appropriate solvent (e.g., ethanol).
    • Add hydrochloric acid to facilitate salt formation.
  • Isolation and Purification :
    • Stir the reaction mixture at room temperature for several hours.
    • Isolate the product by filtration and purify through recrystallization.

Properties

IUPAC Name

2-morpholin-4-ylcyclopentan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O.2ClH/c10-8-2-1-3-9(8)11-4-6-12-7-5-11;;/h8-9H,1-7,10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCHUVQPPPXTTOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)N2CCOCC2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Morpholin-4-yl-cyclopentylamine dihydrochloride
Reactant of Route 2
2-Morpholin-4-yl-cyclopentylamine dihydrochloride
Reactant of Route 3
2-Morpholin-4-yl-cyclopentylamine dihydrochloride
Reactant of Route 4
2-Morpholin-4-yl-cyclopentylamine dihydrochloride
Reactant of Route 5
2-Morpholin-4-yl-cyclopentylamine dihydrochloride
Reactant of Route 6
2-Morpholin-4-yl-cyclopentylamine dihydrochloride

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